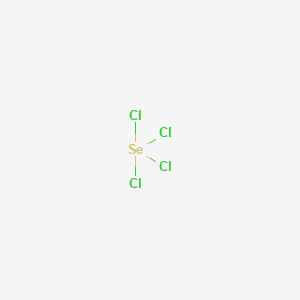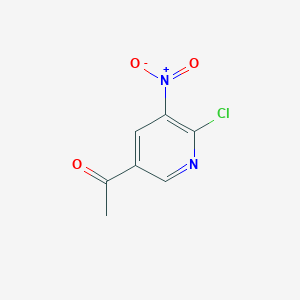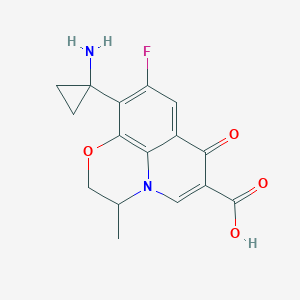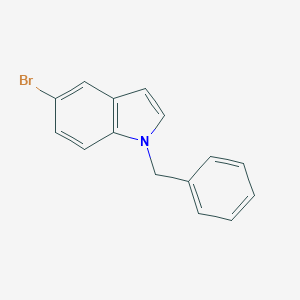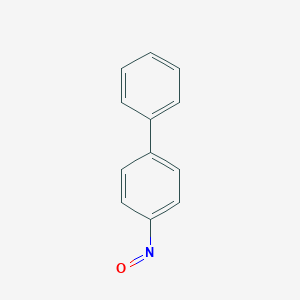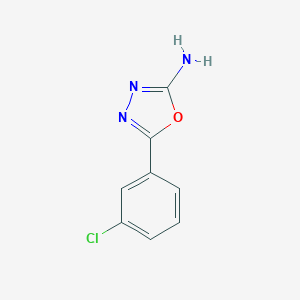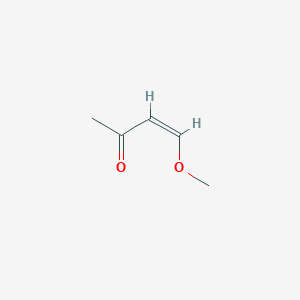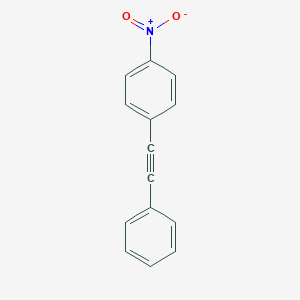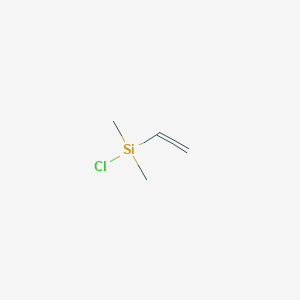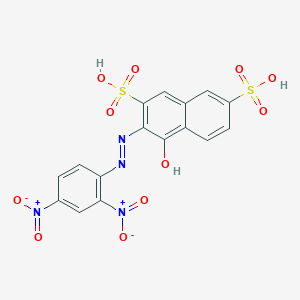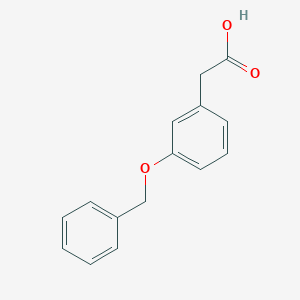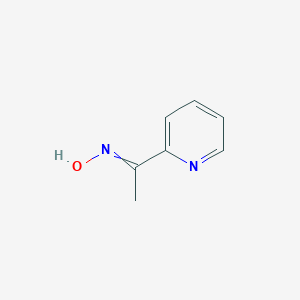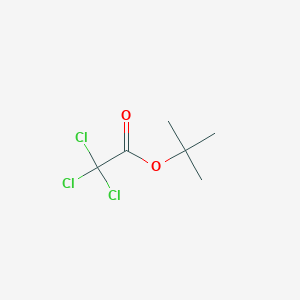
Tert-butyl trichloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl trichloroacetate (TBTA) is a chemical compound that belongs to the class of trichloroacetates. It is a colorless liquid with a pungent odor and is mainly used in scientific research for various applications. TBTA is widely used in organic synthesis as a coupling reagent for the preparation of peptides and other organic molecules.
Mecanismo De Acción
Tert-butyl trichloroacetate acts as a coupling reagent by activating carboxylic acid groups in the presence of amines. It forms an active ester intermediate which reacts with the amine to form an amide bond. The reaction can be represented as follows:
Carboxylic acid + Tert-butyl trichloroacetate → Active Ester Intermediate → Amide
Efectos Bioquímicos Y Fisiológicos
Tert-butyl trichloroacetate has no known biochemical or physiological effects on living organisms. It is mainly used in scientific research and is not intended for human or animal consumption.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl trichloroacetate has several advantages in lab experiments. It is a highly efficient coupling reagent and is easy to use. It is also relatively inexpensive and readily available. However, Tert-butyl trichloroacetate has some limitations. It is not suitable for the synthesis of peptides containing certain amino acids such as cysteine and histidine. It can also cause side reactions such as epimerization and racemization.
Direcciones Futuras
Tert-butyl trichloroacetate has several potential future directions in scientific research. It can be used in the synthesis of new natural products and pharmaceuticals. It can also be used in the synthesis of new materials and polymers. Tert-butyl trichloroacetate can also be used in the development of new coupling reagents with improved efficiency and selectivity.
Conclusion:
Tert-butyl trichloroacetate is a versatile chemical compound that has several applications in scientific research. It is mainly used as a coupling reagent for the preparation of peptides and other organic molecules. Tert-butyl trichloroacetate has several advantages in lab experiments but also has some limitations. It has no known biochemical or physiological effects on living organisms and is not intended for human or animal consumption. Tert-butyl trichloroacetate has several potential future directions in scientific research and can be used in the synthesis of new natural products, pharmaceuticals, materials, and polymers.
Métodos De Síntesis
Tert-butyl trichloroacetate is synthesized by the reaction of trichloroacetic acid with tert-butanol in the presence of a catalyst such as sulfuric acid or phosphorus pentoxide. The reaction results in the formation of Tert-butyl trichloroacetate along with water as a byproduct. The reaction can be represented as follows:
Trichloroacetic acid + tert-butanol → Tert-butyl trichloroacetate + H2O
Aplicaciones Científicas De Investigación
Tert-butyl trichloroacetate is widely used in scientific research for various applications. It is mainly used as a coupling reagent for the preparation of peptides and other organic molecules. Tert-butyl trichloroacetate is also used as a catalyst in various organic reactions. It is used in the synthesis of various natural products and pharmaceuticals. Tert-butyl trichloroacetate is also used in the synthesis of polymers and materials.
Propiedades
Número CAS |
1860-21-5 |
|---|---|
Nombre del producto |
Tert-butyl trichloroacetate |
Fórmula molecular |
C6H9Cl3O2 |
Peso molecular |
219.5 g/mol |
Nombre IUPAC |
tert-butyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C6H9Cl3O2/c1-5(2,3)11-4(10)6(7,8)9/h1-3H3 |
Clave InChI |
YROVKSCEXQTHTJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C(Cl)(Cl)Cl |
SMILES canónico |
CC(C)(C)OC(=O)C(Cl)(Cl)Cl |
melting_point |
25.5 °C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



